(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1260892-22-5
VCID: VC11712586
InChI: InChI=1S/C7H6F4N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H,2,12H2
SMILES: C1=C(C=NC(=C1F)CN)C(F)(F)F
Molecular Formula: C7H6F4N2
Molecular Weight: 194.13 g/mol

(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine

CAS No.: 1260892-22-5

Cat. No.: VC11712586

Molecular Formula: C7H6F4N2

Molecular Weight: 194.13 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine - 1260892-22-5

Specification

CAS No. 1260892-22-5
Molecular Formula C7H6F4N2
Molecular Weight 194.13 g/mol
IUPAC Name [3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanamine
Standard InChI InChI=1S/C7H6F4N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H,2,12H2
Standard InChI Key ZBSVPYCSWCQJHF-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1F)CN)C(F)(F)F
Canonical SMILES C1=C(C=NC(=C1F)CN)C(F)(F)F

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine features a pyridine ring substituted at the 2-, 3-, and 5-positions with a methanamine group, fluorine, and a trifluoromethyl group, respectively. The trifluoromethyl group contributes strong electron-withdrawing effects, while the fluorine atom enhances metabolic stability. The amine moiety at the 2-position provides a site for further functionalization, making the compound a versatile intermediate.

Synthesis and Manufacturing

General Synthetic Strategies

While explicit protocols for synthesizing (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine are scarce, analogous pyridine derivatives are typically prepared through:

  • Ring-forming reactions: Utilizing Hantzsch or Kröhnke pyridine synthesis to construct the pyridine core.

  • Electrophilic substitution: Introducing fluorine via halogen exchange or direct fluorination .

  • Trifluoromethylation: Employing reagents like CF₃Cu or CF₃SiMe₃ to install the trifluoromethyl group .

  • Amination: Functionalizing the 2-position with a methanamine group through nucleophilic substitution or reductive amination .

A patent on pyridin-2-yl-methylamine intermediates (EP1358179B1) describes methods involving catalytic amination and protecting group strategies, which may be adaptable to this compound .

Industrial Production

Applications in Research and Industry

Pharmaceutical Development

The compound’s trifluoromethyl and fluorine groups enhance binding affinity to biological targets while improving pharmacokinetic properties. Potential therapeutic areas include:

  • Kinase inhibition: Pyridine derivatives are explored as kinase inhibitors in oncology.

  • Central nervous system (CNS) agents: The fluorine atom may aid blood-brain barrier penetration.

Agrochemical Uses

In agrochemistry, the trifluoromethyl group confers resistance to environmental degradation. Applications may involve:

  • Herbicides: Disrupting plant amino acid biosynthesis.

  • Insecticides: Targeting invertebrate nervous systems.

Comparative Analysis with Analogous Compounds

Chlorinated vs. Fluorinated Derivatives

Replacing the 3-fluoro group with chlorine (as in 3-Chloro-5-(trifluoromethyl)pyridin-2-amine) increases molecular weight (196.56 g/mol vs. 194.13 g/mol) and alters electronic properties . Chlorine’s larger atomic radius may reduce metabolic stability compared to fluorine.

Hydrochloride Salts

The hydrochloride salt form (e.g., (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride) improves aqueous solubility, facilitating formulation in parenteral drugs .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to streamline production.

  • Target Identification: High-throughput screening to map biological targets.

  • Toxicological Profiling: In vivo studies to assess acute and chronic toxicity.

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